REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.[Cl:13][S:14](O)(=[O:16])=[O:15].P(Cl)(Cl)(Cl)(Cl)Cl>ClCCl>[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([S:14]([Cl:13])(=[O:16])=[O:15])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added, over a 10 minute period
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched
|
Type
|
ADDITION
|
Details
|
by pouring onto ice/water (50 cm3)
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
ADDITION
|
Details
|
Further dichloromethane (40 cm3) was added
|
Type
|
CUSTOM
|
Details
|
the solution was transferred to a separating funnel
|
Type
|
CUSTOM
|
Details
|
where the organic layer was collected
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride solution (70 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C2=CC=CC=C12)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 32.1 mmol | |
AMOUNT: MASS | 8.23 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |